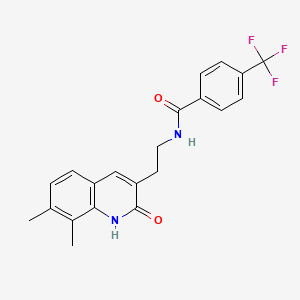

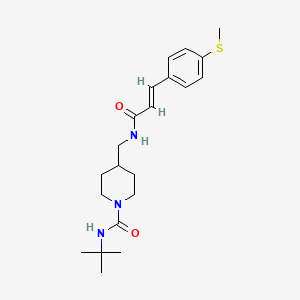

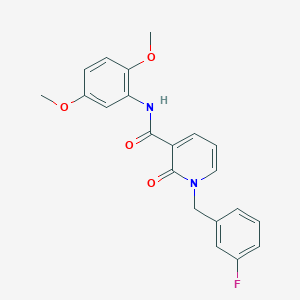

1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of “1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole” can be inferred from its name. It likely contains a benzimidazole core (a fused benzene and imidazole ring) with a 2-methoxybenzyl group attached at the 1-position and methyl groups at the 5 and 6 positions .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Synthesis and Antibacterial Activities : Compounds synthesized from 1H-imidazole derivatives, including those with methoxybenzyl substitutions, have shown significant antibacterial activities against both Gram-negative and Gram-positive bacteria. These compounds, particularly N-heterocyclic carbene-silver complexes, demonstrate higher antibacterial effectiveness compared to their precursor molecules, suggesting potential applications in combating bacterial infections (Patil et al., 2010).

Antimycobacterial Activity : Research into 4-substituted 1-(p-methoxybenzyl)imidazoles aimed to mimic structures of potent antimycobacterial agents. These compounds, following various chemical transformations, showed in vitro antimycobacterial activity, indicating their potential in developing new therapies for mycobacterial infections (Miranda & Gundersen, 2009).

Viral Infection Protection : Studies on benzimidazole derivatives have demonstrated protective actions against virus infections in both tissue cultures and in vivo. These compounds were effective in delaying or reducing the mortality caused by certain viruses, showcasing their potential as antiviral agents (O'sullivan et al., 1969).

Chemical Properties and Applications

Photoinitiation and Photodecomposition : Research into α-methoxydeoxybenzoin and its derivatives, including those with methoxybenzyl groups, has contributed to understanding the photoinitiation processes in polymerization. These studies have implications for the development of new materials and coatings through controlled polymerization techniques (Groenenbook et al., 1982).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-12-8-15-16(9-13(12)2)19(11-18-15)10-14-6-4-5-7-17(14)20-3/h4-9,11H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAWUUYFZPYWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

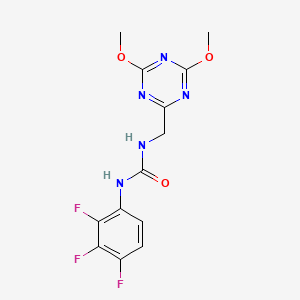

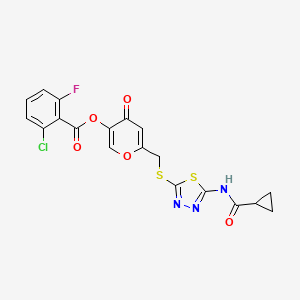

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)

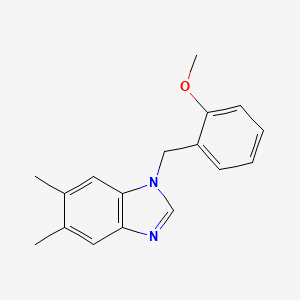

![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)

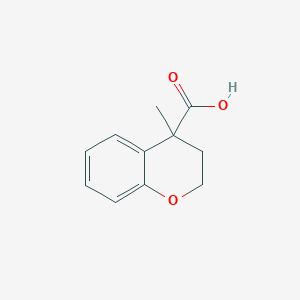

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2712465.png)